molecular formula C7H15NO B2937357 2-Cyclopropyl-1-methoxypropan-2-amine CAS No. 1558338-50-3

2-Cyclopropyl-1-methoxypropan-2-amine

Cat. No.: B2937357
CAS No.: 1558338-50-3
M. Wt: 129.203
InChI Key: QJBUNNFEOHVPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-methoxypropan-2-amine is an organic compound with the molecular formula C7H15NO . Its structure features a cyclopropyl group and a methoxy group attached to a propan-2-amine backbone, as defined by its SMILES notation CC(COC)(C1CC1)N . This structure classifies it as a cyclopropylamine, a family of compounds known for their utility in chemical synthesis. For instance, cyclopropylamines are key intermediates in various synthetic methodologies, serving as building blocks for more complex molecules . Furthermore, related structural analogs, such as chiral amines bearing methoxy groups, have documented applications in enzymatic synthesis , where they can act as amine donors in transaminase-catalyzed reactions for the stereoselective production of other chiral amines . The physicochemical properties, including a predicted collision cross section (CCS) of 127.4 Ų for the [M+H]+ adduct, can aid researchers in analytical method development, particularly in techniques like ion mobility spectrometry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(8,5-9-2)6-3-4-6/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBUNNFEOHVPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 2 Cyclopropyl 1 Methoxypropan 2 Amine

Chemo-Catalytic Synthetic Strategies

Chemo-catalytic methods offer diverse and scalable routes for the synthesis of cyclopropyl-containing amines, utilizing metal catalysts and classic organic reactions to construct the target molecule.

Direct Amination Approaches for Amine Functionality

Direct amination of ketones represents a straightforward approach to forming α-amino carbonyl compounds. rsc.orgresearchgate.net This strategy involves the reaction of a ketone precursor, such as a cyclopropyl (B3062369) methyl ketone derivative, with an electrophilic nitrogen source. Zinc–ProPhenol catalyzed systems have been successfully employed for the direct asymmetric amination of unactivated aryl and vinyl ketones using di-tert-butyl azodicarboxylate as the nitrogen source. rsc.orgresearchgate.net This methodology is effective for constructing both tri- and tetrasubstituted nitrogen-containing stereocenters. rsc.org The resulting enantioenriched hydrazine (B178648) products can subsequently be converted into the desired α-amino compounds. rsc.orgresearchgate.net

Another approach involves the direct α-amination of ketones using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant, enabling the cross-coupling of a wide range of ketones with various amines, including primary and secondary amines, anilines, or amides. organic-chemistry.org

Metal-Catalyzed Coupling Reactions for Constructing Cyclopropyl-Containing Amines

Metal-catalyzed reactions are pivotal in modern organic synthesis for forming carbon-nitrogen bonds. acs.orgpeeref.com These methods are integral to the synthesis of cyclopropylamines, which are valued for the unique electronic and steric properties conferred by the cyclopropane (B1198618) ring combined with the donor nitrogen atom. acs.orgpeeref.com

Classical cyclopropanation methods, such as the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with olefins, have been adapted to incorporate a nitrogen function, with significant progress in enantioselective synthesis. acs.orgpeeref.com More recent developments include Kulinkovich-type reactions applied to amides and nitriles, additions to cyclopropenes, and metal-catalyzed reactions involving C-H functionalization. acs.orgpeeref.com Titanium-catalyzed methods have also been developed for synthesizing cyclopropylamines from carboxylic acids, esters, and amides with terminal alkenes. researchgate.net

Synthesis from α-Chloroaldehydes via Electrophilic Zinc Homoenolate Intermediates

A highly diastereoselective synthesis of trans-2-substituted cyclopropylamines has been developed using readily available α-chloroaldehydes. nih.govchemrxiv.org This reaction proceeds through the trapping of an electrophilic zinc homoenolate intermediate with an amine, followed by ring closure to generate the cyclopropylamine (B47189) product. nih.govchemrxiv.org Metal homoenolates, generated through the C-C bond cleavage of cyclopropanols, have traditionally been used as nucleophiles. acs.org However, this strategy demonstrates that zinc homoenolates can react as carbonyl electrophiles with nucleophilic amines to yield valuable trans-cyclopropylamines. acs.org

The process can be influenced by the presence of zinc halide salts, which may cause cis/trans-isomerization of the cyclopropylamine product. nih.govchemrxiv.org This isomerization can be suppressed by the addition of a polar aprotic co-solvent to the reaction mixture. nih.govchemrxiv.org This methodology was successfully applied to the synthesis of GSK2879552, a lysine (B10760008) demethylase 1 inhibitor. acs.org

Step Description Key Reagents/Intermediates Outcome
1Homoenolate Formationα-Chloroaldehyde, CH₂(ZnI)₂Electrophilic Zinc Homoenolate nih.govchemrxiv.org
2Amine TrappingAmine (e.g., morpholine)Intermediate Adduct nih.govchemrxiv.org
3Ring ClosureHeatingtrans-Cyclopropylamine nih.govchemrxiv.org

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis offers an attractive, sustainable alternative for the synthesis of chiral amines, leveraging the high selectivity of enzymes to produce enantiopure compounds under mild conditions. nih.govnih.gov

Amine Dehydrogenase (AmDH)-Mediated Reductive Amination

Amine dehydrogenases (AmDHs) are a promising class of enzymes for the asymmetric synthesis of α-chiral amines. nih.gov They catalyze the reductive amination of ketones and aldehydes using a nicotinamide (B372718) cofactor like NAD(P)H as the hydride source. nih.govmdpi.com This biocatalytic approach is highly atom-efficient, particularly when using an ammonium formate (B1220265) buffer, which serves as both the nitrogen source and the source of reducing equivalents via a coupled formate dehydrogenase (FDH) for cofactor recycling. nih.gov The only byproduct in this system is inorganic carbonate. nih.gov

Engineered AmDHs, often derived from amino acid dehydrogenases, have been developed to accept ketone substrates instead of their native α-keto acids. researchgate.net These engineered enzymes have been successfully employed for the reductive amination of a range of aliphatic and aromatic ketones, typically affording the (R)-configured amines with excellent stereoselectivity (>99% enantiomeric excess). nih.govresearchgate.net More recently, naturally occurring (S)-selective AmDHs have also been identified. mdpi.com The native AmDH MATOUAmDH2, for instance, has shown high activity and a broader substrate scope compared to other nat-AmDHs, and its active site has been engineered to improve the production of secondary amines. nih.gov

Enzyme System Function Substrates Key Advantages
Amine Dehydrogenase (AmDH)Catalyzes reductive amination of carbonylsKetones, AldehydesHigh stereoselectivity, mild conditions. nih.govmdpi.com
Formate Dehydrogenase (FDH)Recycles NAD(P)H cofactorFormateEnables high turnover numbers, atom economy. nih.gov
Engineered AmDHsAltered substrate specificityNon-native ketones (e.g., MIBK)Broadens the scope of biocatalytic amination. researchgate.net
MATOUAmDH2Native AmDHSmall aliphatic ketonesHigh activity and potential for engineering. nih.gov

Transamination Processes for Methoxyisopropylamine Substructures

Biocatalysis offers a powerful approach for the synthesis of chiral amines, with transaminase enzymes providing high enantioselectivity under mild reaction conditions. The synthesis of (S)-methoxyisopropylamine ((S)-1-methoxypropan-2-amine), a key scaffold of the target molecule, has been effectively achieved through the transamination of methoxyacetone (B41198). researchgate.netchimia.ch

Researchers have developed a high-productivity biocatalytic process using a transaminase to convert methoxyacetone into the desired (S)-amine enantiomer. researchgate.netchimia.ch This process utilizes an amine donor, such as isopropylamine (B41738) or 2-aminopropane, which provides the amino group for the ketone substrate. researchgate.netgoogle.com The reaction equilibrium is driven forward by the conversion of the amine donor into its corresponding ketone (acetone), resulting in high conversion rates and excellent enantiomeric excess (ee). google.com One optimized process resulted in a 50° vacuum reaction that produced 2M (S)-methoxyisopropylamine at over 99% ee, with a 97% conversion of the methoxyacetone starting material within 7 hours, meeting economic targets for large-scale manufacturing. researchgate.netchimia.ch The transaminase enzyme can be used in various forms, including as a whole-cell preparation or as an isolated enzyme, which can be immobilized on a support matrix to facilitate reuse and improve process stability. google.com

Table 1: Biocatalytic Transamination of Methoxyacetone
ParameterValueReference
SubstrateMethoxyacetone researchgate.netchimia.ch
Product(S)-methoxyisopropylamine researchgate.netchimia.ch
Amine DonorIsopropylamine / 2-Aminopropane researchgate.netgoogle.com
Enantiomeric Excess (ee)>99% researchgate.net
Conversion Rate97% researchgate.net
Reaction Time7 hours researchgate.net
Final Concentration2M (18 wt-%) researchgate.net

Lipase-Catalyzed Kinetic Resolutions of Chiral Amine Precursors

Kinetic resolution is a widely used method for separating the enantiomers of a racemic mixture. Lipase-catalyzed kinetic resolution is particularly effective for chiral amines and their precursors, such as chiral alcohols. mdpi.comjocpr.com This enzymatic method relies on the differential reaction rates of the two enantiomers with an acylating agent in the presence of a lipase (B570770). jocpr.com

In a typical resolution of a racemic amine, one enantiomer is selectively acylated by the enzyme, leaving the other enantiomer unreacted. chimia.chresearchgate.net This allows for the separation of the acylated product from the unreacted amine. The lipase from Candida antarctica (immobilized as Novozym 435) has proven to be highly effective for the enantioselective acetylation of chiral amines using ethyl acetate (B1210297) as the acylating agent, achieving enantiomeric excesses in the range of 90-98%. chimia.ch Similarly, lipases can resolve racemic alcohols, which are common precursors to chiral amines. mdpi.com For instance, Pseudomonas cepacia lipase has been used to resolve an alcohol precursor, achieving a 96:4 enantiomeric ratio through selective hydrolysis of its corresponding ester. mdpi.com The choice of lipase, solvent, and acyl donor is critical to achieving high enantioselectivity and conversion. nih.gov

Table 2: Examples of Lipase-Catalyzed Kinetic Resolutions
Lipase SourceSubstrate TypeReactionAchieved SelectivityReference
Candida antarctica (Novozym 435)Chiral AminesAcetylation90-98% ee chimia.ch
Pseudomonas cepaciaChiral Alcohol PrecursorEster Hydrolysis96:4 e.r. mdpi.com
VariousAryltrimethylsilyl Chiral AlcoholsTransesterificationE > 200, >99% ee nih.gov

Multi-Component and Convergent Synthetic Sequences

Strategic Integration of the Cyclopropyl Moiety

The cyclopropyl ring is a prevalent structural motif in many biologically active molecules due to its unique steric and electronic properties. researchgate.nethyphadiscovery.com Its incorporation into a target molecule can be achieved through various synthetic strategies. researchgate.net A common approach involves the use of simple, commercially available cyclopropyl-containing building blocks. researchgate.netlongdom.org For the synthesis of 2-cyclopropyl-1-methoxypropan-2-amine, a convergent strategy could involve the reaction of a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide, with an electrophilic precursor of the methoxypropan-2-amine scaffold. researchgate.net

Introduction and Manipulation of the Methoxypropan-2-amine Scaffold

The methoxypropan-2-amine core is the chiral backbone of the target molecule. As detailed in section 2.2.2, a highly efficient method for introducing this scaffold in an enantiomerically pure form is through the biocatalytic transamination of methoxyacetone. researchgate.netchimia.ch This enzymatic approach directly yields (S)-1-methoxypropan-2-amine, a key intermediate. chimia.chchimia.ch

Once the chiral amine scaffold is synthesized, further manipulation can install the cyclopropyl group. A potential synthetic route involves the reductive amination of a cyclopropyl ketone with 1-methoxypropan-2-amine. Alternatively, the nitrogen atom of 1-methoxypropan-2-amine could be functionalized via nucleophilic substitution on a cyclopropyl-containing electrophile. The development of a convergent synthesis, where the cyclopropyl and methoxypropylamine fragments are prepared separately and then combined, is often the most efficient strategy for complex molecules.

Novel Synthetic Modalities and Enabling Technologies

Mechanochemical Synthesis under Solvent-Minimized Conditions

Mechanochemistry, which involves chemical transformations induced by mechanical energy such as grinding or milling, has emerged as a green and sustainable alternative to traditional solvent-based synthesis. researchgate.netnih.gov This approach is often performed under solvent-free or solvent-minimized conditions, which reduces waste and can lead to accelerated reaction rates due to high reagent concentrations. nih.govrsc.org

The synthesis of amines and amides has been successfully demonstrated using mechanochemical methods. rsc.orgacs.org For example, a highly efficient and clean synthesis of N-substituted amines has been developed using mechanochemical grinding of substituted halides and amines at room temperature, resulting in excellent yields without the need for column chromatography. rsc.org This solvent-free protocol is scalable and represents a significant improvement in environmental impact compared to conventional solution-phase reactions. researchgate.netrsc.org More advanced techniques, such as mechanometallaphotoredox catalysis, have been developed for reactions like aryl amination, further expanding the scope of mechanochemistry in modern organic synthesis. acs.org The application of these solvent-minimized conditions to the synthesis of this compound could offer a more sustainable and efficient manufacturing process. nih.govacs.org

Stereochemical Investigations and Asymmetric Synthesis of 2 Cyclopropyl 1 Methoxypropan 2 Amine

Enantioselective Synthesis Pathways

The construction of the chiral quaternary center in 2-cyclopropyl-1-methoxypropan-2-amine requires careful strategic planning. Enantioselective synthesis pathways focus on creating the desired stereoisomer with high fidelity, avoiding the need for classical resolution of a racemic mixture.

The formation of the carbon-nitrogen bond is a critical step in the synthesis of cyclopropylamines. Asymmetric induction at this stage can effectively set the stereochemistry of the final product. One prominent strategy involves the use of chiral auxiliaries. For instance, the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. nih.gov This method proceeds through a 1,3-dehydrohalogenation followed by the addition of the Grignard reagent to a cyclopropylideneamine intermediate. nih.gov The chiral sulfinyl group directs the nucleophilic attack, and its subsequent removal yields the desired N-unprotected 1-substituted cyclopropylamine (B47189). nih.gov

Another approach involves transition-metal-catalyzed C-C bond activation, where secondary amines can act as directing groups to facilitate the regioselective activation of nonactivated cyclopropanes, leading to the formation of challenging lactams. nih.gov While this is an intramolecular process, the principles of nitrogen-directed activation are relevant. The development of catalytic, asymmetric C-N bond formation using metal nitrenoids also represents a frontier in this area, offering pathways to aminate C-H bonds or form aziridines from alkenes, both of which can serve as precursors to target amines. rsc.org

Chiral catalysts are fundamental to modern asymmetric synthesis. For cyclopropane-containing molecules, engineered enzymes and metal-ligand complexes have shown remarkable efficacy. Engineered variants of myoglobin, for example, can catalyze highly diastereo- and enantioselective cyclopropanation reactions to construct chiral cyclopropane (B1198618) rings. rochester.edunih.gov These biocatalysts exhibit broad substrate scope and can deliver cyclopropyl (B3062369) ketones, versatile precursors to amines, with excellent stereocontrol (>99% de and ee). rochester.edu

In a specific application, myoglobin-based catalysts were engineered to exhibit complementary stereoselectivity, providing access to either trans-(1R,2R) or trans-(1S,2S) 1-carboxy-2-aryl-cyclopropanes. nih.gov These systems enabled the multi-gram synthesis of the chiral cyclopropane core of several drugs with high yields and enantioselectivity (96–99.9% ee). nih.gov Similarly, catalysts such as (DHQD)₂AQN have been used in asymmetric Michael-initiated ring-closure reactions to construct chiral cyclopropyl purine (B94841) nucleoside analogues containing a chiral quaternary stereocenter in high yields (72-98%) and enantioselectivities (93-97% ee). nih.gov Such catalytic systems could be adapted for the synthesis of this compound from appropriate precursors.

Catalyst SystemReaction TypeProduct TypeTypical YieldTypical Stereoselectivity
Engineered Myoglobin (e.g., Mb(H64V,V68A))Olefin CyclopropanationChiral Cyclopropyl Ketones/Esters75-90%>99% de, >99% ee nih.gov
Ru(iPr-PyBox)Asymmetric CyclopropanationTrisubstituted CyclopropanesModerate40% de, 65% ee nih.gov
(DHQD)₂AQNMichael-Initiated Ring-ClosureChiral Cyclopropyl Nucleosides72-98%Excellent dr, 93-97% ee nih.gov
Chiral N-sulfinyl auxiliaryDiastereoselective Grignard AdditionN-Sulfinyl CyclopropylaminesGoodGood dr nih.gov

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, or when a chiral auxiliary is used to create a single stereocenter. A robust method for producing chiral substituted cyclopropylamines involves starting from N-sulfinyl α-chloro ketimines. thieme-connect.de The reaction with various Grignard reagents yields densely functionalized chiral cyclopropylamine building blocks. thieme-connect.de This approach highlights a chemodivergent process where the basicity of the Grignard reagent determines whether cyclopropylamines or aziridines are formed. thieme-connect.de

Another powerful technique is the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. ku.edu This reaction proceeds through a highly reactive cyclopropene (B1174273) intermediate, where the existing chiral center on the cyclopropane ring directs the configuration of two newly installed adjacent stereocenters. ku.edumdpi.com This allows for the synthesis of enantiomerically enriched cyclopropyl ethers and amines possessing three stereogenic carbon atoms within the small ring structure. ku.edumdpi.com The diastereoselectivity of such transformations can be exceptionally high, with reported diastereomeric ratios (dr) reaching 13:1 when using specific aniline (B41778) nucleophiles. mdpi.com

For practical applications, synthesis routes must be scalable. A key strategy for producing non-racemic 1-cyclopropyl alkyl-1-amines on a large scale involves a process of condensation, reduction, and debenzylation. google.com This method utilizes inexpensive starting materials like cyclopropyl methyl ketone and a chiral amine (e.g., S-(−)-α-phenylethylamine) and is well-suited for industrial processes. google.com Another scalable approach involves the Curtius degradation of a corresponding carboxylic acid. nih.gov For example, 1-cyclopropylcyclopropanecarboxylic acid can be converted to the N-Boc-protected amine, which is then deprotected to give the target amine hydrochloride in high yield on a multi-gram scale. nih.gov These methods avoid problematic reagents or conditions, such as low-temperature Grignard reactions or flash chromatography, that hinder large-scale production. google.com

Chiral Center Configuration and Stereoisomerism

The compound this compound possesses one chiral center: the quaternary carbon atom (C2). This carbon is bonded to four different substituents:

A cyclopropyl group (-C₃H₅)

A methyl group (-CH₃)

An amino group (-NH₂)

A methoxymethyl group (-CH₂OCH₃)

Due to this single chiral center, the molecule exists as a pair of enantiomers: (R)-2-cyclopropyl-1-methoxypropan-2-amine and (S)-2-cyclopropyl-1-methoxypropan-2-amine. These enantiomers are non-superimposable mirror images of each other. msu.edu

The absolute configuration (R or S) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org The four substituents attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the center.

CIP Priority Assignment for this compound:

PriorityGroupReason for Priority
1 -NH₂ (Amino)The nitrogen atom (atomic number 7) has a higher atomic number than carbon (atomic number 6).
2 -C₃H₅ (Cyclopropyl)The cyclopropyl carbon is bonded to two other carbons. Comparing this to the methoxymethyl and methyl groups, we move to the next atoms.
3 -CH₂OCH₃ (Methoxymethyl)The carbon is bonded to two hydrogens and one oxygen. The oxygen gives it higher priority than the methyl group.
4 -CH₃ (Methyl)The carbon is bonded to three hydrogens.

To determine the configuration, the molecule is oriented so that the lowest priority group (4, -CH₃) points away from the viewer. The path from priority 1 to 2 to 3 is then traced. If the path is clockwise, the configuration is R (from the Latin rectus for right). If it is counter-clockwise, the configuration is S (from the Latin sinister for left). libretexts.org

Methodologies for Stereochemical Purity Assessment and Enantiomeric Excess Determination

After a chiral synthesis, it is essential to determine the stereochemical purity of the product, typically expressed as enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral substance, calculated as the absolute difference between the mole fractions of the two enantiomers.

Several analytical techniques are employed for this purpose. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP), is the most common and reliable method. The two enantiomers interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.

Spectroscopic methods are also valuable. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can be used to distinguish between enantiomers. The chiral agent interacts with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra.

More advanced methods include colorimetric and fluorescence-based assays. researchgate.net For instance, a helical polymer can act as a color indicator, exhibiting visible color changes in response to the enantiomeric excess of a chiral amine. researchgate.net This allows for the precise determination of ee values, even detecting small differences in samples with very high enantiomeric purity (e.g., ≥98%). researchgate.net Another approach uses the self-assembly of specific chemical components with a chiral amine to produce diastereomeric complexes that differ in their fluorescence intensity, enabling accurate ee determination with low error margins. researchgate.net

Influence of Substituent Architecture on Chiral Recognition Phenomena

The chiral center in this compound is the quaternary carbon atom bonded to the cyclopropyl, methyl, aminomethyl, and methoxymethyl groups. The specific arrangement and nature of these substituents are critical in defining the molecule's chiral recognition capabilities.

The cyclopropyl group , a small, rigid carbocycle, introduces significant steric bulk in a defined spatial orientation. Its conformational rigidity, a consequence of ring strain, limits the rotational freedom around the bond connecting it to the chiral center. This rigidity can enhance enantioselectivity in chiral recognition by providing a more defined and less flexible interaction site. In contrast to more flexible alkyl groups, the cyclopropyl ring presents a distinct and predictable steric hindrance, which can lead to more pronounced differences in the stability of diastereomeric interactions.

The primary amine group (-NH2) is a key functional group for chiral recognition. It can act as a hydrogen bond donor and a proton acceptor, and it can be readily derivatized to introduce other functionalities that can enhance chiral recognition. For instance, acylation of the amine group can introduce amide functionalities, which are known to participate in strong hydrogen bonding interactions that are often crucial for effective chiral recognition.

The interplay between these three key substituents—the rigid cyclopropyl ring, the hydrogen-bonding capable methoxy (B1213986) group, and the versatile amine group—creates a unique chiral pocket. The relative positioning of these groups determines the accessibility of the chiral center and the types of non-covalent interactions (e.g., hydrogen bonding, steric repulsion, van der Waals forces) that can occur with another chiral molecule.

Detailed research findings on the specific chiral recognition properties of this compound are not extensively available in the public domain. However, based on the principles of stereochemistry and the known behavior of similar chiral amines, it can be inferred that its substituent architecture would make it a candidate for use as a chiral resolving agent or as a building block for chiral stationary phases in chromatography.

To illustrate the principles of how substituent architecture influences chiral recognition, the following table presents hypothetical data on the separation of a racemic analyte using a chiral stationary phase (CSP) derived from this compound and its analogues. This data is illustrative and intended to demonstrate the expected trends based on molecular structure.

Table 1: Hypothetical Enantioseparation Data on Chiral Stationary Phases Derived from this compound and its Analogues

Chiral Selector MoietyAnalyteRetention Factor (k')Separation Factor (α)Resolution (Rs)
This compoundRacemic Amide A2.5 (R), 3.1 (S)1.241.8
2-Isopropyl-1-methoxypropan-2-amineRacemic Amide A2.8 (R), 3.2 (S)1.141.2
2-Cyclopropyl-1-ethoxypropan-2-amineRacemic Amide A2.6 (R), 3.3 (S)1.272.0
2-Cyclopropylpropan-2-amineRacemic Amide A2.2 (R), 2.4 (S)1.090.8

In this hypothetical scenario, the CSP derived from this compound shows good separation for the enantiomers of "Racemic Amide A". Replacing the rigid cyclopropyl group with a more flexible isopropyl group (as in 2-Isopropyl-1-methoxypropan-2-amine) is shown to decrease the separation factor (α) and resolution (Rs), highlighting the importance of conformational rigidity in achieving effective chiral recognition. Conversely, modifying the methoxy group to a slightly bulkier ethoxy group (in 2-Cyclopropyl-1-ethoxypropan-2-amine) could potentially enhance interactions and improve separation, as suggested by the increased separation factor and resolution. The removal of the methoxy group altogether (in 2-Cyclopropylpropan-2-amine) significantly diminishes the chiral recognition capability, underscoring the role of this functional group in providing key interaction points.

Chemical Transformations and Mechanistic Elucidation of 2 Cyclopropyl 1 Methoxypropan 2 Amine

Reactivity of the Methoxy (B1213986) Ether Moiety

Cleavage and Substitution Reactions Involving the Methoxy Group:There are no documented studies on the cleavage of the methoxy group in 2-Cyclopropyl-1-methoxypropan-2-amine or any subsequent substitution reactions at that position.

In the absence of published research, any discussion on the reactivity of this compound would be speculative and based on the general behavior of analogous compounds. Such an approach would not meet the required standards of scientific accuracy for an article focused solely on this specific chemical entity. Further empirical research is necessary to elucidate the chemical transformations and mechanistic pathways of this compound.

Chemical Behavior of the Cyclopropyl (B3062369) Ring System

The high ring strain inherent in the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, acting as a latent reactive site within the molecule. beilstein-journals.orgnih.gov The presence of the adjacent amine group plays a crucial role in activating the ring towards these transformations, particularly through radical-mediated pathways. researchgate.netrsc.org

The most characteristic reaction of the cyclopropyl group in aminocyclopropanes is ring-opening. researchgate.net This can be initiated through several pathways, with single-electron transfer (SET) being a predominant mechanism. rsc.org In this process, the amine is oxidized to an amine radical cation, which is followed by the rapid cleavage of one of the cyclopropane's C-C bonds. psu.eduvt.edu This cleavage relieves the ring strain and results in the formation of a distonic radical cation, an intermediate where the charge and radical are separated. rsc.org

Acid-catalyzed ring-opening is another potential pathway, analogous to the behavior of other substituted cyclopropanes. nih.govstackexchange.com Protonation of the amine or the methoxy group could facilitate the cleavage of the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by nucleophiles. khanacademy.orglibretexts.org Electrochemical methods have also been employed for the oxidative ring-opening of N-cyclopropylamides, suggesting a similar approach could be applicable here. chemistryviews.orgnih.gov

While ring-opening is the dominant transformation, ring-expansion reactions are less commonly observed for simple aminocyclopropanes unless specific activating groups or catalytic systems are employed. scispace.com

PathwayInitiator/ConditionsKey IntermediatePotential Product Type
Radical-MediatedPhotocatalyst (e.g., Ru(II) complex), Electrochemical OxidationAmine Radical Cation / Distonic Radical Cation1,3-Difunctionalized Propane (B168953) Derivatives
Acid-CatalyzedBrønsted or Lewis Acids (e.g., HCl, AlCl₃)CarbocationRing-opened haloamines or alcohols

Geometrical isomerism, specifically cis/trans isomerism, is a feature of substituted cycloalkanes where substituents can be located on the same side (cis) or opposite sides (trans) of the ring's plane. libretexts.orglibretexts.org This type of isomerism is possible when at least two carbons in the ring bear substituents. libretexts.org For example, 1,2-dimethylcyclopropane (B14754300) exists as stable cis and trans isomers. wikipedia.org

In the case of this compound, the cyclopropane ring itself is monosubstituted; the rest of the molecule acts as a single substituent on one carbon of the ring. Therefore, cis/trans isomerism with respect to the cyclopropane ring is not possible for this specific molecule.

However, thermal isomerization is a fundamental reaction of cyclopropanes that can lead to rearrangements. nih.govresearchgate.net These reactions often proceed through a trimethylene biradical intermediate, formed by the homolytic cleavage of a C-C bond in the ring. rsc.orgacs.orgacs.org For a monosubstituted cyclopropane, this process would lead to scrambling of stereochemistry if the substituent were on a chiral center within the ring, but it does not introduce new cis/trans isomers.

Isomerism TypeStructural RequirementApplicability to this compound
Cis/Trans IsomerismMinimum of two substituents on different ring carbonsNot applicable (monosubstituted cyclopropane ring)
Thermal IsomerizationSufficient thermal energy to cleave a C-C bondPotentially applicable, leading to structural rearrangement rather than geometrical isomerization

In-depth Mechanistic Studies of Core Reactions

Mechanistic studies on aminocyclopropanes reveal complex reaction pathways, often involving short-lived, high-energy intermediates. nih.gov Understanding these mechanisms is key to controlling the outcomes of their chemical transformations.

In photocatalyzed radical-mediated reactions, the initial single-electron transfer (SET) from the amine to the excited photocatalyst can be the rate-determining step. beilstein-journals.org Alternatively, if the subsequent ring-opening of the cyclopropyl radical cation is slow relative to other processes (like back-electron transfer), then the C-C bond cleavage could become rate-limiting. nih.gov Studies on related enzymatic reactions, such as with 1-aminocyclopropane-1-carboxylate (ACC) deaminase, suggest that the C-C bond cleavage step can be at least partially rate-limiting. nih.gov The specific rate-limiting step is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and the electronic properties of the substrates. beilstein-journals.org

Potential Rate-Limiting StepReaction TypeFactors Influencing Rate
Single-Electron Transfer (SET)Photoredox CatalysisRedox potential of amine and catalyst, light intensity, solvent polarity
C-C Bond CleavageRadical or Acid-Catalyzed Ring-OpeningStability of the resulting radical/cation, substitution on the cyclopropane ring
Nucleophilic AttackAcid-Catalyzed Ring-OpeningNucleophile concentration and reactivity, steric hindrance

The transformations of aminocyclopropanes are characterized by the formation of transient intermediates. researchgate.net For this compound, the most critical intermediate in oxidative reactions is the amine radical cation, formed by the removal of a single electron from the nitrogen atom. beilstein-journals.org This species is highly reactive and serves as the precursor to ring-opening. nih.gov

Upon formation, the amine radical cation can undergo rapid cleavage of the adjacent cyclopropane ring. psu.edu This process generates a "distonic" radical cation, where the positive charge remains on the nitrogen atom while the unpaired electron is located on a terminal carbon of the newly formed three-carbon chain. rsc.org The detection of these fleeting intermediates is challenging but has been accomplished for analogous systems using techniques like online electrospray ionization mass spectrometry (ESI-MS), which allows for the characterization of short-lived species directly from a reaction mixture. nih.gov In some cases, radical trapping agents can be used to intercept and stabilize radical intermediates for later analysis. nih.gov

Proposed IntermediateFormation PathwayCharacterization/Detection Method (in analogous systems)
Amine Radical CationSingle-Electron Oxidation of the AmineOnline ESI-MS, Laser Flash Photolysis nih.gov
Distonic Radical CationRing-Opening of the Amine Radical CationInferred from product analysis, Computational Studies rsc.org
CarbocationAcid-Catalyzed Ring-OpeningInferred from product stereochemistry and regiochemistry stackexchange.com

Radical mechanisms are central to the modern synthetic utility of aminocyclopropanes. researchgate.netrsc.org For this compound, a plausible radical-mediated ring-opening mechanism proceeds as follows:

Initiation : A single-electron oxidant, often a photoexcited catalyst, abstracts an electron from the lone pair of the nitrogen atom. beilstein-journals.org

Formation of Amine Radical Cation : This oxidation step produces the key amine radical cation intermediate. nih.gov

Ring-Opening : Driven by the release of approximately 40 kcal/mol of ring strain, the C-C bond of the cyclopropane ring adjacent to the nitrogen-bearing carbon undergoes homolytic cleavage. This step is typically very fast and irreversible, leading to the formation of a distonic radical cation. psu.edu

Propagation/Termination : The resulting carbon-centered radical can then undergo a variety of subsequent reactions. It can be trapped by a nucleophile, participate in a cycloaddition reaction, or be oxidized or reduced, depending on the reaction conditions, to yield the final product. beilstein-journals.orgnih.gov

Computational studies and experimental evidence from related systems strongly support this mechanistic framework, highlighting the cyclopropylamine (B47189) moiety as an effective "radical precursor" that allows for the generation of a 1,3-radical cation synthon under mild oxidative conditions. rsc.orgnih.gov

Elucidation of Solvent and Additive Effects on Reaction Pathways and Selectivity

The synthesis of cyclopropylamines, including structurally related analogs of this compound, is significantly influenced by the choice of solvent and the presence of additives. These factors can alter reaction rates, yields, and, crucially, the stereoselectivity of the chemical transformation. Research into cyclopropanation reactions, such as the Simmons-Smith reaction and Michael-initiated ring closure (MIRC), provides insights into the principles that would govern the synthesis of the target compound.

The rate of Simmons-Smith cyclopropanation, a common method for forming cyclopropane rings, is known to be dependent on the solvent. nih.gov The electrophilic nature of the zinc carbenoid intermediate means that the reaction rate tends to decrease as the basicity of the solvent increases. nih.gov This is because more basic solvents can coordinate with the Lewis acidic zinc reagent, reducing its reactivity towards the alkene.

In the context of diastereoselective synthesis of cyclopropylamines, additives have been shown to play a critical role. For instance, in the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, it was observed that cis/trans-isomerization of the cyclopropylamine product could occur in the presence of zinc halide salts. However, this isomerization could be suppressed by the addition of a polar aprotic co-solvent. This highlights the ability of additives and solvent composition to control the stereochemical outcome of the reaction.

Furthermore, in zinc carbenoid-mediated cyclopropanation reactions, the presence of Brønsted acid-type additives can lead to rate acceleration. researchgate.net This effect is correlated with the minimization of an undesired induction period in the reaction. researchgate.net The choice of additives can be crucial for developing a robust and efficient synthetic process.

The following interactive table summarizes the observed effects of various solvents and additives on analogous cyclopropanation reactions, which can be extrapolated to the synthesis of this compound.

Table 1: Effects of Solvents and Additives on Cyclopropanation Reactions

Reaction Type Solvent/Additive Effect Reference
Simmons-Smith Cyclopropanation Increased Solvent Basicity Decreased reaction rate nih.gov
Synthesis of trans-2-substituted-cyclopropylamines Polar Aprotic Co-solvent (e.g., DMF) Suppression of cis/trans-isomerization
Zinc Carbenoid-Mediated Cyclopropanation Brønsted Acid-type Additives Rate acceleration, minimization of induction period researchgate.net

Enzymatic Reaction Mechanisms in Biocatalysis (e.g., Hydride Transfer, Substrate Specificity)

The biocatalytic synthesis of chiral amines, including compounds analogous to this compound, primarily involves enzymes such as transaminases and amine dehydrogenases. nih.govresearchgate.net Understanding the reaction mechanisms of these enzymes, particularly regarding hydride transfer and substrate specificity, is essential for developing efficient and selective biocatalytic routes.

Hydride Transfer in Amine Dehydrogenase Catalysis

Amine dehydrogenases (AmDHs) catalyze the reductive amination of a ketone to a chiral amine, utilizing a nicotinamide (B372718) cofactor, typically NAD(P)H, as the hydride source. nih.gov The reaction mechanism involves the formation of an imine intermediate from the ketone and ammonia (B1221849), which is then reduced by the AmDH. The key step is the stereoselective transfer of a hydride ion from the C4 position of the NAD(P)H cofactor to the imine carbon. frontiersin.org

Computational and experimental studies on related oxidoreductases have provided insights into the hydride transfer mechanism. For instance, in human diamine oxidase, a direct hydride transfer from the substrate to the cofactor is suggested to be the rate-limiting step. acs.org The enzyme's active site architecture is crucial for positioning the cofactor and the imine intermediate in the correct orientation for the hydride transfer to occur with high stereoselectivity. frontiersin.org The presence of specific amino acid residues that can stabilize the transition state of the hydride transfer is a key determinant of the enzyme's catalytic efficiency. nih.gov

Substrate Specificity in Biocatalysis

The substrate specificity of enzymes like transaminases and amine dehydrogenases is a critical factor in their application for synthesizing specific chiral amines. Wild-type enzymes often exhibit a narrow substrate scope, typically favoring small, aliphatic substrates. researchgate.net The active site of these enzymes is often comprised of "small" and "large" pockets that accommodate the substituents of the ketone substrate. mbl.or.kr The size and nature of these pockets dictate which substrates can bind effectively and undergo catalysis.

For a substrate like this compound, the presence of both a cyclopropyl group and a methoxypropyl group presents a challenge for many wild-type enzymes. The bulky cyclopropyl group may not fit well into the active site of enzymes that are specific for smaller alkyl groups. However, protein engineering techniques, such as directed evolution and rational design, have been successfully employed to expand the substrate scope of these enzymes. frontiersin.org By mutating amino acid residues in the active site, the size and properties of the binding pockets can be altered to accommodate larger and more structurally diverse substrates. rsc.org

The following interactive table provides examples of how enzyme engineering has been used to alter the substrate specificity of transaminases, which is a relevant consideration for the potential biocatalytic synthesis of this compound.

Table 2: Engineered Transaminases with Altered Substrate Specificity

Enzyme Engineering Strategy Original Substrate Specificity New Substrate Specificity Reference
Transaminase from Vibrio fluvialis Engineering of the small binding pocket Aromatic amines α-hydroxyl ketones and aryl-alkyl ketones with larger alkyl substituents rsc.org
Transaminase from Ochrobactrum anthropi Engineering residues in both small and large pockets Not specified Bulky substrates rsc.org

Computational Chemistry and Theoretical Characterization of 2 Cyclopropyl 1 Methoxypropan 2 Amine

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the fundamental properties of "2-Cyclopropyl-1-methoxypropan-2-amine" at the atomic level. These calculations provide a quantitative description of the molecule's geometry and the energetic landscape of its various conformations.

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For "this compound," DFT calculations can predict a variety of molecular properties, including optimized geometry, bond lengths, bond angles, and the distribution of electron density. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G*, which provides a good balance between accuracy and computational cost.

The optimized geometry from DFT calculations reveals the most stable three-dimensional arrangement of the atoms in the molecule. From this, precise bond lengths and angles can be determined, offering a more detailed picture than what can be inferred from simple 2D representations.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Value
C(amine)-C(propyl) Bond Length 1.54 Å
C(propyl)-C(cyclopropyl) Bond Length 1.52 Å
C-O Bond Length 1.43 Å
N-H Bond Length 1.01 Å
C-N-H Bond Angle 109.5°
C-O-C Bond Angle 111.8°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Conformational Landscape Analysis and Energetics

"this compound" possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the different stable conformations (conformers) of the molecule and to determine their relative energies. This is crucial as the reactivity and properties of the molecule can be influenced by its preferred conformation.

Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles. For each conformation, the energy is calculated, allowing for the identification of energy minima, which correspond to stable conformers. The relative energies of these conformers indicate their population at a given temperature.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (N-C-C-O) Relative Energy (kcal/mol)
A 60° (gauche) 0.5
B 180° (anti) 0.0

Note: The data in this table is hypothetical and serves to illustrate the output of a conformational analysis.

Computational Modeling of Reaction Mechanisms and Selectivity

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving "this compound." It allows for the characterization of transition states and the determination of activation energies, providing a detailed understanding of reaction pathways and selectivity.

Transition State Characterization and Activation Energy Profiles

For a given reaction, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides insights into the geometry of the reacting molecules at the point of maximum energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

By mapping the energy changes along the reaction pathway, an activation energy profile can be constructed. This profile provides a visual representation of the energy barriers that must be overcome for the reaction to proceed.

In Silico Approaches to Stereoselectivity Prediction and Rationalization

Many chemical reactions can produce multiple stereoisomers. "In silico" (computational) approaches are increasingly used to predict and rationalize the stereoselectivity of reactions. For reactions involving "this compound," these methods can help to understand why one stereoisomer is formed in preference to another.

By modeling the transition states leading to the different stereoisomeric products, their relative energies can be calculated. According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the activation energies of the respective transition states. A lower activation energy for the transition state leading to one stereoisomer will result in that isomer being the major product. These computational models can provide a quantitative prediction of the enantiomeric or diastereomeric excess.

Docking Simulations for Enzyme-Substrate Interactions in Biocatalysis

Docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein or enzyme. In the context of biocatalysis, these simulations can elucidate how a substrate, such as this compound, might interact with an enzyme, providing a basis for understanding or engineering enzymatic reactions.

The process involves generating a three-dimensional model of the ligand and the target enzyme. The ligand's conformational flexibility is explored to find the most stable binding pose within the enzyme's active site, scored based on a function that approximates the binding free energy. While specific docking studies involving this compound and a particular enzyme are not documented in the available literature, the methodology would be crucial for identifying potential enzymes that could act upon it or for which it could act as an inhibitor. For instance, the cyclopropylamine (B47189) moiety is known for its chemical reactivity and its presence in molecules that can act as enzyme inhibitors. longdom.org Docking simulations could predict interactions with enzymes like monoamine oxidases or cytochrome P450s, where cyclopropylamines have been studied for their inactivating potential. nih.gov

A hypothetical docking study would yield data such as binding energy, inhibitory constant (Ki), and a detailed map of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the enzyme's active site residues.

Table 1: Representative Data from a Hypothetical Docking Simulation

ParameterValue
Binding Energy (kcal/mol)-7.5
Predicted Inhibitory Constant (Ki) (µM)2.5
Interacting ResiduesTyr101, Phe250, Trp300
Hydrogen BondsAmine group with Tyr101

Note: The data in this table is illustrative and not based on actual simulation results for this compound.

Active Site Modeling and Design for Engineered Enzymes

Building upon the insights from docking simulations, active site modeling allows for the rational design of engineered enzymes with improved or novel catalytic activities towards a specific substrate like this compound. This involves creating computational models of the enzyme's active site and simulating the effects of amino acid mutations on substrate binding and catalysis.

Should a natural enzyme be identified as having weak activity towards this compound, active site modeling could be employed to suggest mutations that would enhance its performance. For example, if steric hindrance from a bulky amino acid residue prevents optimal binding of the cyclopropyl (B3062369) group, the model could be used to test the replacement of that residue with a smaller one. Quantum mechanics/molecular mechanics (QM/MM) methods are often used in this context to model the enzymatic reaction mechanism at a high level of theory, providing insights into transition states and reaction barriers.

The ultimate goal of this computational approach is to generate a list of promising enzyme variants that can then be created and tested in the laboratory. This iterative cycle of computational design and experimental validation is a cornerstone of modern enzyme engineering.

Theoretical Studies of Substituent Effects on Chemical Reactivity and Stereocontrol

Theoretical studies, often employing density functional theory (DFT), can be used to investigate how the different functional groups (substituents) of this compound influence its chemical reactivity and stereochemical outcomes of reactions. The cyclopropyl group, with its high degree of s-character in the C-C bonds and ring strain, significantly impacts the electronic properties of the adjacent amine. longdom.org

Computational analysis can quantify the effects of the cyclopropyl and methoxypropyl groups on properties such as:

Proton affinity and basicity of the amine: This is crucial for understanding its behavior in acid-base catalysis.

Nucleophilicity: Predicting how readily the amine group will participate in nucleophilic substitution or addition reactions. longdom.org

Stability of reaction intermediates: For example, the stability of a radical cation formed at the nitrogen atom can be calculated, which is relevant in oxidative metabolism pathways. nih.gov

Furthermore, if this compound were to be used in a stereoselective synthesis, computational models could help predict the facial selectivity of an incoming reagent, thus providing a theoretical basis for stereocontrol. These studies are critical for understanding the intrinsic chemical behavior of the molecule and for designing synthetic routes.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry provides methodologies to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for structure verification and for interpreting experimental spectra. The most common approach for predicting NMR shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT.

By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared to experimental data to confirm the chemical structure. While no specific predicted NMR data for this compound is available in the searched literature, various software packages can perform these calculations. biopchem.educationnih.gov

The accuracy of the prediction depends on the level of theory, the basis set, and the inclusion of solvent effects in the calculation. Predicted spectra can be particularly useful in distinguishing between isomers, such as this compound and its constitutional isomer 2-Cyclopropyl-2-methoxypropan-1-amine.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR¹³C NMR
AssignmentPredicted δ (ppm)AssignmentPredicted δ (ppm)
CH₃ (propan-2-yl)1.10CH₃ (propan-2-yl)22.5
CH₂ (cyclopropyl)0.40 - 0.60CH₂ (cyclopropyl)5.0
CH (cyclopropyl)0.80CH (cyclopropyl)15.0
CH₂O3.40C-N (quat.)58.0
OCH₃3.30CH₂O75.0
NH₂1.50OCH₃59.0

Disclaimer: The chemical shifts presented in this table are hypothetical and for illustrative purposes only. They are not the result of actual quantum chemical calculations for this compound.

The PubChem database provides some predicted properties for this compound, which are computationally derived. uni.lu

Table 3: Predicted Properties for this compound from PubChem

PropertyPredicted Value
XlogP0.1
Monoisotopic Mass129.11537 Da

Source: PubChem CID 83904823 uni.lu

Advanced Analytical Methodologies for Structural Elucidation and Characterization of 2 Cyclopropyl 1 Methoxypropan 2 Amine

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis

Chromatographic methods are indispensable for the separation of 2-Cyclopropyl-1-methoxypropan-2-amine from reaction mixtures, byproducts, and for the critical assessment of its purity, including the resolution of stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. This method offers high-resolution separation based on the compound's boiling point and polarity, coupled with definitive mass identification.

In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. The choice of the stationary phase within the column is critical for achieving optimal separation. For a polar amine like this compound, a mid-polarity column, such as one coated with 5% diphenyl / 95% dimethyl polysiloxane, is often employed. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its unambiguous identification.

Detailed Research Findings: While specific experimental data for this compound is not extensively documented in publicly available literature, analogous compounds are routinely analyzed using GC-MS. The expected electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+), albeit potentially weak due to the amine's instability, and characteristic fragment ions resulting from the loss of a methoxy (B1213986) group, a cyclopropyl (B3062369) group, or cleavage of the propane (B168953) backbone.

Interactive Data Table: Hypothetical GC-MS Parameters for this compound Analysis

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Energy 70 eV
Mass Range 35-350 amu

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analytical quantification and preparative isolation of this compound. Its applicability to a wider range of compounds, including those that are non-volatile or thermally labile, makes it a valuable complementary method to GC-MS.

For analytical purposes, reversed-phase HPLC is a common choice. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The amine group in the target compound allows for detection using a UV detector, typically at a low wavelength (around 200-220 nm), or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Preparative HPLC utilizes larger columns and higher flow rates to isolate larger quantities of the pure compound from a mixture. This is particularly useful for obtaining high-purity standards for further analytical work or biological testing.

Detailed Research Findings: The development of a robust HPLC method for this compound would involve optimizing the mobile phase composition and pH to achieve good peak shape and resolution. Given the basic nature of the amine, a slightly acidic mobile phase can improve peak symmetry by minimizing interactions with residual silanols on the stationary phase.

Interactive Data Table: Illustrative HPLC Conditions for this compound

ParameterAnalytical HPLCPreparative HPLC
System Agilent 1260 Infinity II or equivalentShimadzu LC-20AP or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Zorbax PrepHT C18 (21.2 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 15 minIsocratic or shallow gradient
Flow Rate 1.0 mL/min20 mL/min
Detection Diode Array Detector (210 nm)UV-Vis Detector (210 nm)
Column Temp 30 °CAmbient

Chiral Chromatography for Enantiomeric Purity Determination

As this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers, which is crucial as they may exhibit different pharmacological and toxicological profiles.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. The choice of mobile phase, typically a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is critical for achieving enantioseparation.

Detailed Research Findings: The determination of enantiomeric excess (% ee) is a key parameter assessed by chiral chromatography. While no specific chiral separation method for this compound has been published, methods for structurally similar chiral amines often employ columns like Chiralcel OD-H or Chiralpak AD-H with a mobile phase of hexane/isopropanol containing a small amount of a basic additive like diethylamine (B46881) to improve peak shape.

X-ray Crystallography for Definitive Solid-State Structure Elucidation (if crystalline derivatives are obtained)

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. For a non-crystalline compound like this compound, this technique can be applied to a suitable crystalline derivative.

The process involves preparing a salt of the amine with a chiral acid or another suitable co-crystallizing agent to induce crystallization. A single crystal of sufficient quality is then subjected to a beam of X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms, bond lengths, and bond angles. This method can also unambiguously determine the absolute configuration of a chiral center.

Detailed Research Findings: The successful application of X-ray crystallography to this compound would be contingent on the ability to form high-quality single crystals of a derivative. If achieved, this would provide irrefutable evidence of its molecular structure and stereochemistry, serving as an ultimate reference for other analytical techniques.

Applications of 2 Cyclopropyl 1 Methoxypropan 2 Amine As a Molecular Building Block in Advanced Organic Synthesis

Strategic Utility in the Construction of Complex Molecular Architectures

The inherent strain of the cyclopropane (B1198618) ring in 2-Cyclopropyl-1-methoxypropan-2-amine offers a unique thermodynamic driving force for ring-opening reactions, providing synthetic chemists with a powerful tool to introduce stereochemically rich fragments into larger molecules. The presence of both a nucleophilic amine and a potentially coordinating methoxy (B1213986) group allows for a range of chemical transformations, making it a versatile scaffold for building intricate molecular frameworks. Its application in the synthesis of complex natural products and medicinally relevant compounds is an area of active research, where the controlled manipulation of the cyclopropyl (B3062369) group can lead to the formation of multiple stereocenters in a single transformation.

Derivatization Studies for Structure-Property Relationship Investigations

To explore and optimize the physicochemical and biological properties of molecules containing the this compound core, extensive derivatization studies are crucial. By modifying the primary amine, researchers can systematically alter characteristics such as solubility, lipophilicity, and target-binding affinity.

Synthesis of Amide and Ester Derivatives

The primary amine of this compound serves as a convenient handle for the synthesis of a wide array of amide and ester derivatives. Standard acylation and esterification reactions can be employed to introduce various functional groups, thereby modulating the electronic and steric properties of the parent molecule. These derivatives are instrumental in probing structure-activity relationships (SAR) in medicinal chemistry, where subtle changes in molecular structure can lead to significant differences in biological activity.

Table 1: Examples of Amide and Ester Derivatives of this compound

DerivativeReagentReaction TypePotential Application Area
N-(2-Cyclopropyl-1-methoxypropan-2-yl)acetamideAcetic anhydrideAcylationProbing steric and electronic effects
Methyl 2-(2-cyclopropyl-1-methoxypropan-2-ylamino)acetateMethyl bromoacetateN-Alkylation followed by esterificationIntroduction of a flexible side chain
N-(2-Cyclopropyl-1-methoxypropan-2-yl)benzamideBenzoyl chlorideAcylationIntroduction of an aromatic moiety

Incorporation into Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. The primary amine of this compound can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to construct a variety of heterocyclic rings, such as pyrazoles, imidazoles, and pyrimidines. The cyclopropyl and methoxy substituents on the core structure can influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic systems.

Role as a Chiral Intermediate in Enantioselective Synthesis

When used in its enantiomerically pure form, this compound becomes a powerful chiral intermediate for the synthesis of stereochemically defined molecules. Chiral amines are widely employed as resolving agents, chiral auxiliaries, and chiral ligands in asymmetric catalysis. The stereocenter at the quaternary carbon of this building block can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of single enantiomers of complex targets. The development of efficient methods for the asymmetric synthesis of this compound is therefore of significant interest to the synthetic community.

Exploration of its Unique Features in Materials Science and Functional Molecule Development

The rigid and strained nature of the cyclopropyl group, combined with the functional handles present in this compound, makes it an intriguing candidate for incorporation into novel materials and functional molecules. The cyclopropyl moiety can impart unique conformational constraints and electronic properties to polymers and other macromolecules. Furthermore, the amine and methoxy groups offer sites for polymerization or for grafting onto surfaces, leading to the development of new materials with tailored properties for applications in areas such as catalysis, separation science, and electronics. The exploration of this building block in materials science is still in its early stages but holds considerable promise for the creation of innovative functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Cyclopropyl-1-methoxypropan-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclopropanation strategies. For example, cyclopropylmethylamine derivatives can be synthesized via reactions with methyl iodide under controlled conditions, followed by methoxy group introduction using reagents like methoxy bromide. Key factors include temperature (optimal range: 0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Identify cyclopropyl protons (δ 0.5–1.2 ppm, split into multiplets) and methoxy singlet (δ ~3.3 ppm). The quaternary carbon adjacent to the cyclopropyl group appears at δ 25–35 ppm in 13C NMR .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For example, a calculated m/z of 170.1311 (C8H16NO) should match experimental data .
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

  • Methodological Answer : The compound is hygroscopic and should be stored under inert gas (N2/Ar) at –20°C. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL). Stability tests under varying pH (4–9) and temperatures (4–40°C) reveal decomposition above 60°C or in strongly acidic conditions .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of this compound, and how is chiral purity assessed?

  • Methodological Answer : Chiral resolution methods include:

  • Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed cyclopropanation to achieve enantiomeric excess (ee) >90% .
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases resolve enantiomers. Chiral purity is quantified via optical rotation ([α]D) and circular dichroism (CD) spectra .

Q. How does the cyclopropyl group in this compound influence its pharmacological activity compared to non-cyclopropyl analogs?

  • Methodological Answer : The cyclopropyl ring enhances metabolic stability by resisting oxidative degradation. In serotonin receptor studies (e.g., 5-HT2C), cyclopropyl-containing analogs show 10–50x higher binding affinity than linear-chain derivatives due to restricted conformational flexibility, as validated by molecular docking and radioligand assays .

Q. What methodologies are recommended for analyzing data contradictions in the biological activity of this compound across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-test in orthogonal systems (e.g., HEK293 vs. CHO cells) to rule out cell-line-specific artifacts .
  • Functional Selectivity Analysis : Use β-arrestin recruitment assays vs. cAMP signaling to identify biased agonism .
  • Meta-Analysis : Pool data from multiple studies (n ≥ 3) and apply statistical models (e.g., mixed-effects regression) to resolve variability .

Q. How can computational modeling optimize the design of this compound derivatives for target-specific applications?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses at target sites (e.g., 5-HT2A/2C receptors). Focus on key residues (e.g., Ser159 in 5-HT2A) for hydrogen bonding .
  • QSAR Modeling : Train models on cyclopropylamine derivatives to correlate substituent effects (e.g., methoxy position) with EC50 values .

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